molecular formula C32H44O8 B11970849 1-(13-Hexanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-hexan-1-one

1-(13-Hexanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-hexan-1-one

Cat. No.: B11970849
M. Wt: 556.7 g/mol
InChI Key: KOIJUEZDHWDKPR-UHFFFAOYSA-N
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Description

1-(13-Hexanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-hexan-1-one is a complex organic compound with the molecular formula C24H28O8 This compound is part of a class of chemicals known for their unique structural properties, which include multiple oxygen atoms and a dibenzo-cyclooctadecen core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(13-Hexanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-hexan-1-one involves multiple steps, starting with the preparation of the dibenzo-cyclooctadecen core. This core is typically synthesized through a series of cyclization reactions involving aromatic precursors. The hexanoyl group is then introduced through acylation reactions, often using hexanoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced purification techniques such as column chromatography and recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(13-Hexanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-hexan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Halides, amines, thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amines, thiols

Scientific Research Applications

1-(13-Hexanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-hexan-1-one is used in various scientific research applications:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is utilized in the development of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 1-(13-Hexanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-hexan-1-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in regulating oxidative stress and inflammation.

Comparison with Similar Compounds

1-(13-Hexanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-hexan-1-one can be compared to other similar compounds, such as:

  • 1-(13-Nonanoyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-nonan-1-one
  • 1-(13-Propionyl-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-propan-1-one
  • 1-(14-(1-Hydroxyethyl)-octahydro-hexaoxa-dibenzo(A,J)cyclooctadecen-2-YL)-ethanol

These compounds share a similar dibenzo-cyclooctadecen core but differ in the acyl or alkyl groups attached. The uniqueness of this compound lies in its specific hexanoyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C32H44O8

Molecular Weight

556.7 g/mol

IUPAC Name

1-(24-hexanoyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl)hexan-1-one

InChI

InChI=1S/C32H44O8/c1-3-5-7-9-27(33)25-11-13-29-31(23-25)39-21-17-35-16-20-38-30-14-12-26(28(34)10-8-6-4-2)24-32(30)40-22-18-36-15-19-37-29/h11-14,23-24H,3-10,15-22H2,1-2H3

InChI Key

KOIJUEZDHWDKPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1=CC2=C(C=C1)OCCOCCOC3=C(C=CC(=C3)C(=O)CCCCC)OCCOCCO2

Origin of Product

United States

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